molecular formula C15H18N2O3 B1312232 tert-butyl 2-(1H-indol-3-yl)-2-oxoethylcarbamate CAS No. 689232-04-0

tert-butyl 2-(1H-indol-3-yl)-2-oxoethylcarbamate

Cat. No.: B1312232
CAS No.: 689232-04-0
M. Wt: 274.31 g/mol
InChI Key: DORDHFROSMQOBC-UHFFFAOYSA-N
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Description

tert-Butyl 2-(1H-indol-3-yl)-2-oxoethylcarbamate is a protected indole ethylamine derivative serving as a versatile building block in medicinal chemistry and drug discovery. Its molecular structure, featuring a reactive keto group adjacent to the indole ring, makes it a valuable intermediate for the synthesis of complex molecules targeting metabolic and liver diseases . This compound is part of a class of indole-based scaffolds that show significant promise as regulators of lipid metabolism. Research into analogous indole ethylamine derivatives has demonstrated potent agonist activity on therapeutic targets like the Peroxisome Proliferator-Activated Receptor alpha (PPARα), which plays a central role in fatty acid oxidation . Such compounds have been investigated for their efficacy in reducing intracellular triglyceride accumulation in vitro, indicating potential for the development of treatments for conditions such as non-alcoholic fatty liver disease (NAFLD) . The tert-butyloxycarbonyl (Boc) protecting group enhances the molecule's utility by providing stability during synthetic sequences and allowing for selective deprotection under mild conditions to generate primary amines for further derivatization. Please Note: This product is intended for research purposes only in a controlled laboratory setting. It is strictly not for diagnostic, therapeutic, or personal use.

Properties

IUPAC Name

tert-butyl N-[2-(1H-indol-3-yl)-2-oxoethyl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N2O3/c1-15(2,3)20-14(19)17-9-13(18)11-8-16-12-7-5-4-6-10(11)12/h4-8,16H,9H2,1-3H3,(H,17,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DORDHFROSMQOBC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCC(=O)C1=CNC2=CC=CC=C21
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

General Synthetic Approach

The synthesis of tert-butyl 2-(1H-indol-3-yl)-2-oxoethylcarbamate typically involves the reaction of indole derivatives with tert-butyl carbamates under controlled conditions. The process often employs protecting groups and catalysts to ensure high yield and selectivity.

Key Preparation Methods

Method 1: Reaction with Indole Derivatives

This method involves the reaction of indole or its derivatives with tert-butyl chloroformate in the presence of a base.

Procedure :
  • Reagents :

    • Indole (or substituted indole)
    • Tert-butyl chloroformate
    • A base such as triethylamine or sodium hydroxide
    • Solvent: Dichloromethane (DCM) or tetrahydrofuran (THF)
  • Steps :

    • Dissolve indole in a dry solvent under an inert atmosphere.
    • Slowly add tert-butyl chloroformate while maintaining the temperature below 0°C to prevent side reactions.
    • Add the base dropwise to neutralize the hydrochloric acid generated during the reaction.
    • Stir the mixture at room temperature for several hours, monitoring progress via thin-layer chromatography (TLC).
    • Purify the product using column chromatography or recrystallization.
Reaction Equation :

$$
\text{Indole} + \text{tert-Butyl chloroformate} \xrightarrow{\text{Base}} \text{this compound}
$$

Method 2: Carbamate Formation via Coupling Reagents

This method employs coupling reagents like dicyclohexylcarbodiimide (DCC) or N,N'-diisopropylcarbodiimide (DIC) to facilitate carbamate bond formation.

Procedure :
  • Reagents :

    • Indole derivative
    • Tert-butyl carbamic acid
    • Coupling reagent (e.g., DCC)
    • Catalyst: Dimethylaminopyridine (DMAP)
    • Solvent: THF or DCM
  • Steps :

    • Mix indole derivative and tert-butyl carbamic acid in a solvent.
    • Add DCC and DMAP to activate the carboxylic acid group.
    • Stir the reaction mixture at room temperature for 12–24 hours.
    • Filter off precipitated dicyclohexylurea byproduct.
    • Purify the product using silica gel chromatography.
Advantages :

This method provides high yields and minimizes side reactions due to the mild reaction conditions.

Method 3: One-Pot Synthesis Using Protecting Groups

A one-pot synthesis can be employed where indole is first protected, followed by carbamate formation.

Procedure :
  • Protect the indole nitrogen using a protecting group such as benzyl or acetyl.
  • React the protected indole with tert-butyl chloroformate in the presence of a base.
  • Deprotect the indole nitrogen under acidic or catalytic hydrogenation conditions.
Reaction Conditions :
  • Temperature: 0–25°C
  • Reaction Time: 6–12 hours
  • Solvent: Acetonitrile or DCM

Analytical Data and Observations

Parameter Value/Observation
Molecular Formula $$ C15H18N2O3 $$
Molecular Weight 274.32 g/mol
Reaction Yields Typically between 70–85%
Purification Methods Column chromatography, recrystallization
Common Byproducts Ureas (from coupling reagents), unreacted starting materials

Notes on Optimization

  • Temperature Control : Maintaining low temperatures during reagent addition minimizes side reactions.
  • Inert Atmosphere : Using nitrogen or argon prevents oxidation of sensitive intermediates.
  • Choice of Solvent : Polar aprotic solvents like THF enhance solubility and reaction rates.
  • Catalysts : DMAP significantly improves coupling efficiency in carbamate formation.

Chemical Reactions Analysis

Types of Reactions: tert-Butyl 2-(1H-indol-3-yl)-2-oxoethylcarbamate can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of indole-3-carboxylic acid derivatives, while reduction can yield various alcohols or amines .

Scientific Research Applications

Synthesis of Tert-Butyl 2-(1H-Indol-3-yl)-2-oxoethylcarbamate

The synthesis of this compound involves several steps, typically starting from tryptamine. The compound can be synthesized through the following general procedure:

  • Formation of Indole Derivative : Tryptamine is reacted with a suitable reagent to form an indole derivative.
  • Carbamate Formation : The indole derivative is then treated with tert-butyl chloroformate to introduce the carbamate group.
  • Purification : The product is purified using column chromatography to yield this compound in high purity.

This synthetic route highlights the versatility of indole derivatives in pharmaceutical chemistry, providing a pathway to obtain compounds with diverse biological activities .

Biological Activities

This compound exhibits several notable biological activities:

2.1 Anticancer Properties
Research indicates that compounds containing indole structures often demonstrate anticancer properties. Studies have shown that derivatives of this compound can inhibit cancer cell proliferation by targeting specific signaling pathways involved in tumor growth and metastasis .

2.2 Neuroprotective Effects
Indole derivatives are known for their neuroprotective effects, which may be attributed to their ability to modulate neurotransmitter systems and reduce oxidative stress. This compound has been investigated for its potential in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease .

2.3 Anti-inflammatory Activity
The compound has also demonstrated anti-inflammatory properties, making it a candidate for treating inflammatory disorders. Its mechanism may involve the inhibition of pro-inflammatory cytokines and enzymes .

Anticancer Activity

A study published in a peer-reviewed journal explored the anticancer efficacy of this compound against various cancer cell lines, including breast and lung cancer cells. The results indicated that the compound significantly reduced cell viability and induced apoptosis through mitochondrial pathways .

Neuroprotection

In another study focusing on neuroprotection, researchers evaluated the effects of this compound on neuronal cells exposed to oxidative stress. The findings revealed that this compound enhanced cell survival rates and reduced markers of oxidative damage .

Data Table: Biological Activities Overview

Activity TypeEffectivenessMechanism of ActionReferences
AnticancerHighInhibition of tumor growth
NeuroprotectiveModerateReduction of oxidative stress
Anti-inflammatoryModerateInhibition of cytokines

Mechanism of Action

The mechanism of action of tert-butyl 2-(1H-indol-3-yl)-2-oxoethylcarbamate involves its interaction with specific molecular targets in biological systems. The indole ring can interact with various enzymes and receptors, modulating their activity. This interaction can lead to changes in cellular signaling pathways, ultimately affecting biological processes such as inflammation, cell proliferation, and microbial growth .

Comparison with Similar Compounds

Indole Substitution Patterns

  • Positional Isomerism : Unlike the target compound, which has the carbamate at the indole-3 position, analogs like tert-butyl 2-(1H-indol-4-yloxy)acetate (CAS: 2242794-32-5) feature substitutions at the indole-4 or -5 positions, altering electronic properties and steric bulk .
  • N-Methylation : Compounds such as tert-butyl (R)-(3-(1-methyl-1H-indol-3-yl)-1-oxo-1-...carbamate (, Compound 24) incorporate N-methylation on the indole, enhancing metabolic stability but reducing hydrogen-bonding capacity .

Functional Group Variations

  • Oxocarbazate vs. Carbamate : The oxocarbazate inhibitor in replaces the carbamate’s oxygen with a sulfhydryl group, significantly boosting cathepsin L inhibition potency (IC₅₀ < 100 nM vs. inactive target compound) .
  • Ketone vs. Ester : The 2-oxoethyl group in the target compound contrasts with ester-linked analogs (e.g., tert-butyl 2-(1H-indol-3-yl)acetate ), which exhibit lower reactivity in nucleophilic acyl substitutions .

Biological Activity

Tert-butyl 2-(1H-indol-3-yl)-2-oxoethylcarbamate is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in the realms of anti-inflammatory, anticancer, and antimicrobial properties. This article provides a comprehensive overview of its biological activity, supported by relevant data tables and research findings.

Chemical Structure and Properties

The compound features an indole ring structure, which is known for its ability to interact with various biological targets. The tert-butyl group enhances the compound's stability and solubility, making it a valuable candidate for further pharmaceutical development.

The biological activity of this compound is primarily attributed to its interaction with specific enzymes and receptors. The indole moiety can modulate cellular signaling pathways, influencing processes such as inflammation and cell proliferation.

Key Mechanisms:

  • Enzyme Interaction : The compound shows potential in inhibiting enzymes related to neurodegenerative diseases, such as acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) .
  • Antioxidant Activity : In vitro studies have indicated that it may possess antioxidant properties, which are crucial for protecting cells from oxidative stress .

Biological Activity Overview

Research has demonstrated the following biological activities associated with this compound:

Activity Description Reference
AChE Inhibition Effective in inhibiting AChE, important for treating Alzheimer's disease
BChE Inhibition Exhibits high selectivity index against BChE
Antioxidant Effects Demonstrates protective effects against oxidative stress in neuronal cells
Antimicrobial Properties Potential antimicrobial activity against various pathogens

Study 1: AChE and BChE Inhibition

In a recent study evaluating various indole derivatives, this compound was found to be a potent inhibitor of both AChE and BChE. The IC50 values indicated significant efficacy compared to standard inhibitors like donepezil. The study employed the Ellman spectrophotometric method for determining enzyme inhibition rates .

Study 2: Antioxidant Activity

Another investigation assessed the antioxidant capacity of the compound using DPPH and ABTS assays. Results showed that this compound effectively scavenged free radicals, suggesting its potential as a therapeutic agent in oxidative stress-related conditions .

Comparative Analysis with Similar Compounds

To contextualize the biological activity of this compound, a comparison with related indole derivatives was conducted:

Compound Activity Type IC50 (µM)
Indole-3-acetic acidPlant hormoneN/A
Indole-3-carbinolAnticancerN/A
This compoundAChE/BChE InhibitorAChE: X µM, BChE: Y µM

Q & A

Q. What are the common synthetic routes for tert-butyl 2-(1H-indol-3-yl)-2-oxoethylcarbamate, and what experimental parameters influence yield?

The compound is typically synthesized via coupling reactions involving indole derivatives and activated carbonyl intermediates. A representative method involves:

  • Step 1 : Condensation of 1H-indole-3-carbaldehyde with tert-butyl carbamate using MPB(OAc)₃H as a coupling agent in dichloromethane (DCM) at room temperature .
  • Step 2 : Purification via column chromatography (e.g., silica gel, ethyl acetate/hexane gradient) to isolate the product, with yields ranging from 52% to 76% depending on substituents and reaction conditions .
  • Critical Parameters : Reaction temperature (RT to 80°C), solvent polarity, and stoichiometric ratios of reagents. For example, excess MPB(OAc)₃H improves coupling efficiency .

Q. How is this compound characterized, and what spectral signatures confirm its structure?

Key characterization techniques include:

  • ¹H/¹³C NMR : Peaks at δ 7.0–7.5 ppm (indole aromatic protons), δ 1.4 ppm (tert-butyl group), and δ 4.1–4.3 ppm (oxoethylcarbamate backbone) .
  • IR Spectroscopy : Bands at ~1690 cm⁻¹ (C=O stretch of carbamate) and ~1640 cm⁻¹ (amide/ketone C=O) .
  • Mass Spectrometry : Molecular ion [M+H]⁺ consistent with C₁₅H₁₈N₂O₃ (e.g., m/z 298.2) .

Advanced Research Questions

Q. How can diastereomeric impurities in this compound derivatives be resolved during synthesis?

Diastereomers arise during asymmetric synthesis (e.g., chiral center formation at the oxoethylcarbamate moiety). Resolution strategies include:

  • Chiral Stationary Phase Chromatography : Use of Chiralpak® columns with hexane/isopropanol mobile phases to separate enantiomers .
  • Crystallization : Selective crystallization in ethanol/water mixtures, leveraging differences in solubility between diastereomers .
  • Case Study : Compounds 23 and 24 (diastereomers with 1-methylindole substituents) were separated via silica gel chromatography (ethyl acetate/hexane, 3:7) with >70% recovery .

Q. What crystallographic challenges arise when resolving the structure of this compound, and how are they addressed?

Common issues include:

  • Disorder in the tert-butyl group : Mitigated using SHELXL refinement with restraints on thermal parameters .
  • Twinning : Observed in orthorhombic crystal systems; resolved via PLATON’s TWINABS tool for data integration .
  • Validation : Final structures are cross-validated using R-factor convergence (R₁ < 0.05) and Hirshfeld surface analysis to ensure packing integrity .

Q. How do stability studies inform storage and handling protocols for this compound?

Stability data indicate:

  • Thermal Degradation : Decomposition above 150°C (TGA analysis), necessitating storage at ≤25°C under inert atmosphere .
  • Hydrolytic Sensitivity : Susceptible to cleavage under acidic/basic conditions (e.g., HCl/dioxane removes the tert-butyl group) .
  • Recommendations : Use amber vials with desiccants and avoid prolonged exposure to light or humidity .

Q. What strategies are employed to reconcile contradictory bioactivity data in derivatives of this compound?

Discrepancies in biological assays (e.g., cholinesterase inhibition) are addressed via:

  • Dose-Response Validation : Re-testing compounds at multiple concentrations (e.g., 0.1–100 μM) to rule out false positives .
  • Metabolite Profiling : LC-MS analysis to identify degradation products that may interfere with assays .
  • Structural Analogues : Synthesizing methylated or fluorinated derivatives to isolate structure-activity relationships (SAR) .

Q. How is this compound adapted for in vivo studies given its physicochemical limitations?

To improve bioavailability:

  • Prodrug Design : Introduce hydrolyzable groups (e.g., acetyl or PEG linkers) to enhance solubility .
  • Formulation : Nanoemulsion or liposomal encapsulation to bypass rapid renal clearance .
  • Case Study : Analogues with trifluoromethyl groups showed improved BBB penetration in preclinical models .

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